(1,1'-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester: is an organic compound that combines the structural features of biphenyl, carboxylic acid, and quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester typically involves the esterification of (1,1’-Biphenyl)-2-carboxylic acid with 7-nitro-8-quinolinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane. The reaction conditions often require stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The biphenyl and quinoline rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen gas with a palladium catalyst can be used for the reduction of the nitro group.
Reduction: Acidic or basic hydrolysis conditions can be employed for the ester group.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions on the aromatic rings.
Major Products:
Reduction of the nitro group: 7-amino-8-quinolinyl ester of (1,1’-Biphenyl)-2-carboxylic acid.
Hydrolysis of the ester group: (1,1’-Biphenyl)-2-carboxylic acid and 7-nitro-8-quinolinol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of fluorescent probes for biological imaging.
- May serve as a precursor for bioactive compounds.
Medicine:
- Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry:
- Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester largely depends on its specific application. For instance, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In pharmacological applications, it may interact with cellular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
(1,1’-Biphenyl)-2-carboxylic acid, 8-quinolinyl ester: Lacks the nitro group, which may affect its reactivity and applications.
(1,1’-Biphenyl)-2-carboxylic acid, 7-amino-8-quinolinyl ester: The amino group can introduce different chemical properties and potential biological activities.
Uniqueness: The presence of both the nitro group and the quinoline moiety in (1,1’-Biphenyl)-2-carboxylic acid, 7-nitro-8-quinolinyl ester makes it unique. The nitro group can participate in various chemical reactions, while the quinoline moiety can enhance its potential as a ligand or bioactive compound.
Eigenschaften
CAS-Nummer |
29007-24-7 |
---|---|
Molekularformel |
C22H14N2O4 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
(7-nitroquinolin-8-yl) 2-phenylbenzoate |
InChI |
InChI=1S/C22H14N2O4/c25-22(18-11-5-4-10-17(18)15-7-2-1-3-8-15)28-21-19(24(26)27)13-12-16-9-6-14-23-20(16)21/h1-14H |
InChI-Schlüssel |
UZYRQDRKLXFXAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC3=C(C=CC4=C3N=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.